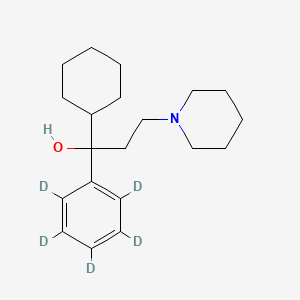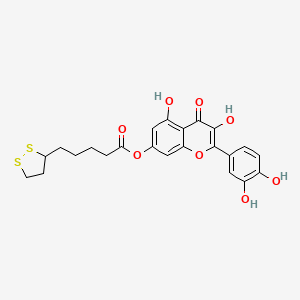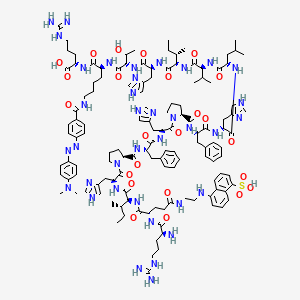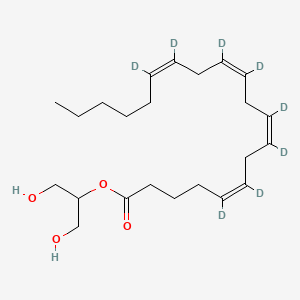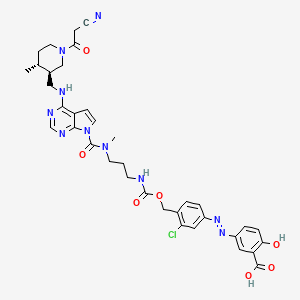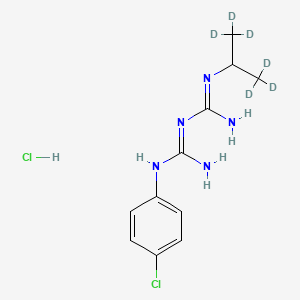
Proguanil-d6 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Proguanil-d6 (hydrochloride) is a deuterium-labeled derivative of Proguanil hydrochloride, an antimalarial agent. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Proguanil. The deuterium labeling helps in tracing the compound within biological systems, providing valuable insights into its behavior and interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Proguanil-d6 (hydrochloride) involves the incorporation of deuterium atoms into the Proguanil molecule. One common method is the reaction of p-chlorophenylcyanoguanidine with deuterated isopropylamine under controlled conditions to form the deuterated biguanide derivative. This is followed by the conversion to its hydrochloride salt through acidification with hydrochloric acid .
Industrial Production Methods: Industrial production of Proguanil-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The final product is subjected to rigorous testing to confirm its chemical structure and isotopic purity.
化学反应分析
Types of Reactions: Proguanil-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion to its active metabolite, cycloguanil, through cytochrome P450-mediated oxidation.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions involving the chlorine atom on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes in the liver.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Cycloguanil: The primary active metabolite formed through oxidation.
Substituted Derivatives: Various substituted products depending on the nucleophile used in substitution reactions
科学研究应用
Proguanil-d6 (hydrochloride) is extensively used in scientific research, including:
Chemistry: Studying the reaction mechanisms and pathways of Proguanil.
Biology: Tracing the metabolic pathways and interactions of Proguanil in biological systems.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of Proguanil in clinical studies.
Industry: Quality control and validation of Proguanil formulations and derivatives
作用机制
Proguanil-d6 (hydrochloride) exerts its effects through its active metabolite, cycloguanil. Cycloguanil inhibits the enzyme dihydrofolate reductase, which is essential for the synthesis of purines and pyrimidines. This inhibition disrupts DNA synthesis and cell division in the malaria parasite, leading to its death. The molecular targets include the dihydrofolate reductase enzyme and the folate pathway .
相似化合物的比较
Proguanil hydrochloride: The non-deuterated form of Proguanil.
Cycloguanil: The active metabolite of Proguanil.
Chloroquine: Another antimalarial agent with a different mechanism of action.
Comparison: Proguanil-d6 (hydrochloride) is unique due to its deuterium labeling, which allows for precise tracing in metabolic studies. Compared to Proguanil hydrochloride, it provides enhanced insights into the pharmacokinetics and metabolism. Cycloguanil, while being the active metabolite, does not offer the same tracing capabilities. Chloroquine, although effective against malaria, operates through a different mechanism, making Proguanil-d6 (hydrochloride) distinct in its mode of action and research applications .
属性
分子式 |
C11H17Cl2N5 |
|---|---|
分子量 |
296.23 g/mol |
IUPAC 名称 |
(1E)-1-[amino-(4-chloroanilino)methylidene]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H/i1D3,2D3; |
InChI 键 |
SARMGXPVOFNNNG-TXHXQZCNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N=C(N)/N=C(\N)/NC1=CC=C(C=C1)Cl.Cl |
规范 SMILES |
CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


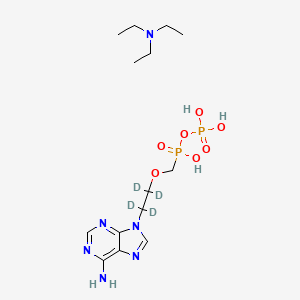
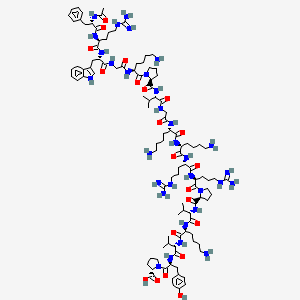
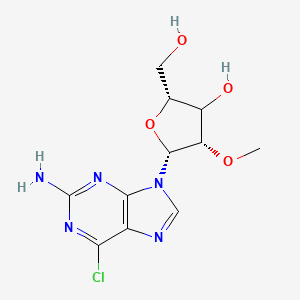
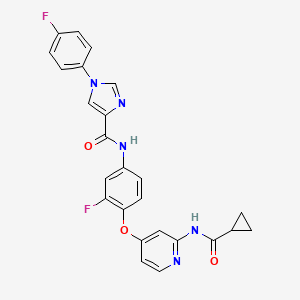
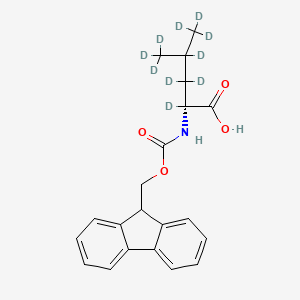
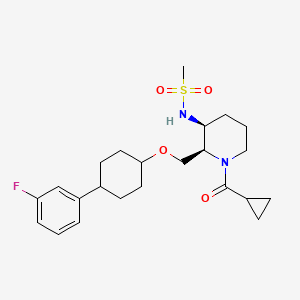
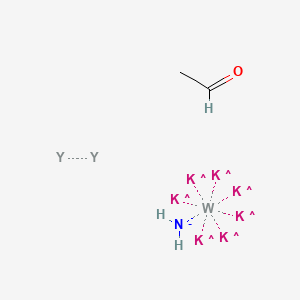

![2,2'-[Ethane-1,2-diylbis(oxy)]bis(tetrahydro-2h-pyran)](/img/structure/B12408414.png)
